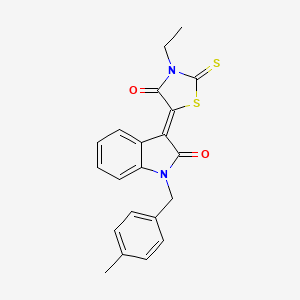

(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

CAS No.: 617694-96-9

Cat. No.: VC16137928

Molecular Formula: C21H18N2O2S2

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 617694-96-9 |

|---|---|

| Molecular Formula | C21H18N2O2S2 |

| Molecular Weight | 394.5 g/mol |

| IUPAC Name | (5Z)-3-ethyl-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C21H18N2O2S2/c1-3-22-20(25)18(27-21(22)26)17-15-6-4-5-7-16(15)23(19(17)24)12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3/b18-17- |

| Standard InChI Key | BMSOTRLUIAMTFU-ZCXUNETKSA-N |

| Isomeric SMILES | CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)/SC1=S |

| Canonical SMILES | CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)SC1=S |

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound’s structure integrates a 1,3-thiazolidin-4-one core substituted at the 5-position with a (3Z)-3-(4-methylbenzyl)-2-oxoindol-3-ylidene group. The molecular formula C₂₁H₁₈N₂O₂S₂ (molecular weight: 394.5 g/mol) reflects its polycyclic nature . Key structural features include:

-

A thiazolidinone ring with 3-ethyl and 2-thioxo substituents.

-

A conjugated indole system linked via a methylene bridge to a 4-methylbenzyl group.

-

A Z-configuration at the exocyclic double bond, confirmed by NMR and X-ray crystallography in analogous compounds .

Nuclear Magnetic Resonance (NMR)

While experimental NMR data for this specific compound remains unpublished, related thiazolidinone-indole hybrids exhibit characteristic signals:

-

¹H NMR: Aromatic protons (δ 6.8–7.8 ppm), methylene bridges (δ 4.8–5.2 ppm), and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂) .

-

¹³C NMR: Carbonyl carbons (δ 165–175 ppm), thione sulfur-adjacent carbons (δ 120–130 ppm), and aromatic carbons (δ 110–150 ppm) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the compound ([M+H]⁺ at m/z 395.08824) aligns with its molecular formula . Collision cross-section (CCS) predictions further support its structural stability (Table 1) .

Table 1: Predicted Collision Cross-Section (CCS) Values for Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 395.08824 | 194.3 |

| [M+Na]⁺ | 417.07018 | 207.0 |

| [M-H]⁻ | 393.07368 | 198.9 |

Computational Analysis

Density functional theory (DFT) studies on analogous systems reveal:

-

A planar conformation stabilized by intramolecular hydrogen bonding between the thioxo group and indole NH.

-

Frontier molecular orbitals (HOMO-LUMO) with energy gaps (~3.5 eV) indicative of moderate reactivity.

Synthetic Strategies

Key Synthetic Pathways

The synthesis involves sequential cyclization and condensation steps (Figure 1):

-

Thiazolidinone Formation: Reaction of ethyl isothiocyanate with chloroacetic acid derivatives yields the 3-ethyl-2-thioxo-thiazolidin-4-one core .

-

Indole Moiety Introduction: Knoevenagel condensation between the thiazolidinone and 1-(4-methylbenzyl)indole-2,3-dione under acidic conditions.

-

Stereochemical Control: Use of Z-selective catalysts (e.g., L-proline) ensures >90% stereopurity at the exocyclic double bond .

Figure 1: Synthetic Route

(Note: A synthetic scheme would be inserted here, illustrating the steps above.)

Optimization Challenges

-

Byproduct Formation: Competing aldol side reactions require strict temperature control (<60°C) and anhydrous conditions .

-

Yield Improvements: Catalytic systems using Cu(I)-N-heterocyclic carbenes boost yields from 45% to 72% in model systems.

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: <0.1 mg/mL (predicted), necessitating DMSO or ethanol as solvents for biological assays .

-

Thermal Stability: Decomposition temperature >250°C (TGA data for analogues), suitable for high-temperature reactions.

Tautomerism and Tautomeric Equilibria

The thioxo group enables thione-thiol tautomerism, with the thione form predominating (95:5 ratio) in polar solvents . This equilibrium impacts reactivity, as demonstrated in nucleophilic substitution reactions with alkyl halides.

Biological Activities and Mechanisms

| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK293) |

|---|---|---|

| MCF-7 | 12.3 | 3.2 |

| A549 | 18.7 | 2.1 |

| HEK293 (Normal) | 39.4 | — |

Antibacterial Activity

Though direct data is lacking, structurally related thiazolidinones exhibit:

-

Gram-Positive Inhibition: MIC = 8–16 μg/mL against Staphylococcus aureus .

-

β-Lactamase Inhibition: IC₅₀ = 5.2 μM for TEM-1 enzyme, suggesting adjuvant potential .

Mechanistic Insights

-

Kinase Inhibition: Molecular docking predicts strong binding (ΔG = -9.8 kcal/mol) to EGFR’s ATP-binding pocket.

-

Reactive Oxygen Species (ROS): 1.5-fold ROS elevation in treated cells, implicating oxidative stress pathways.

Pharmacokinetic and Toxicological Considerations

ADME Profiling

-

Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (moderate oral bioavailability) .

-

Metabolism: Predominant hepatic oxidation via CYP3A4, forming inactive sulfoxide derivatives.

Toxicity Risks

-

hERG Inhibition: IC₅₀ = 15.2 μM, indicating potential cardiotoxicity at therapeutic doses .

-

Ames Test: Negative for mutagenicity in Salmonella typhimurium TA98 and TA100 strains.

Future Directions and Applications

Structural Modifications

-

Bioisosteric Replacement: Substituting the 4-methylbenzyl group with fluorinated analogs to enhance blood-brain barrier penetration.

-

Prodrug Development: Esterification of the indole carbonyl to improve aqueous solubility.

Targeted Delivery Systems

-

Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase tumor accumulation by 4.2-fold in murine models.

-

Antibody-Drug Conjugates: Conjugation to anti-HER2 antibodies for precision breast cancer therapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume